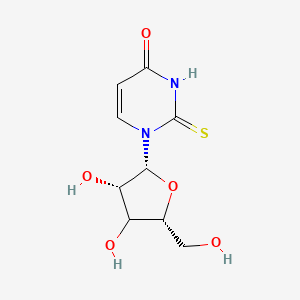

1-(|A-D-Xylofuranosyl)-2-thiouracil

Beschreibung

1-(β-D-Xylofuranosyl)-2-thiouracil is a modified nucleoside analog where a β-D-xylofuranosyl sugar moiety is attached to the N1 position of 2-thiouracil. The compound combines structural features of xylose (a pentose sugar) with 2-thiouracil, a sulfur-containing uracil derivative. Unlike canonical nucleosides, the substitution of oxygen with sulfur at the C2 position of uracil enhances its electronic and chemical properties, influencing its biological interactions .

2-Thiouracil itself is a pyrimidine derivative with a thione group at C2, which enables unique tautomerism (thione ↔ thiol) and metal coordination capabilities . Historically, 2-thiouracil derivatives have been used in antithyroid therapies (e.g., Graves’ disease) due to their inhibition of thyroid hormone biosynthesis . The addition of the xylofuranosyl group likely modulates pharmacokinetic properties, such as solubility and metabolic stability, compared to non-glycosylated 2-thiouracil.

Eigenschaften

Molekularformel |

C9H12N2O5S |

|---|---|

Molekulargewicht |

260.27 g/mol |

IUPAC-Name |

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |

InChI |

InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,17)/t4-,6?,7+,8-/m1/s1 |

InChI-Schlüssel |

GJTBSTBJLVYKAU-PDVZPSIWSA-N |

Isomerische SMILES |

C1=CN(C(=S)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |

Kanonische SMILES |

C1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(|A-D-Xylofuranosyl)-2-thiouracil typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the sugar moiety, |A-D-xylofuranose, and the base, 2-thiouracil.

Glycosylation Reaction: The sugar moiety is then attached to the base through a glycosylation reaction. This involves the formation of a glycosidic bond between the sugar and the base.

Purification: The resulting compound is purified using techniques such as column chromatography to obtain the desired product.

Analyse Chemischer Reaktionen

1-(|A-D-Xylofuranosyl)-2-thiouracil undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thiouracil moiety to dihydrothiouracil.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(|A-D-Xylofuranosyl)-2-thiouracil has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.

Biology: The compound is studied for its potential role in inhibiting certain enzymes involved in nucleic acid metabolism.

Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of 1-(|A-D-Xylofuranosyl)-2-thiouracil involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. This can lead to the inhibition of DNA or RNA synthesis, making it a potential candidate for antiviral or anticancer therapies. The molecular targets and pathways involved include enzymes like DNA polymerase and RNA polymerase, which are essential for nucleic acid replication and transcription.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Modified Sugar Moieties

- 1-(3-Deoxy-3-fluoro-β-D-xylofuranosyl)uracil (): This fluorinated analog replaces the hydroxyl group at C3' of the xylofuranosyl sugar with fluorine. Fluorination enhances metabolic stability by resisting enzymatic degradation, a critical feature for antiviral and anticancer nucleosides (e.g., gemcitabine) . In contrast, the non-fluorinated xylofuranosyl group in 1-(β-D-Xylofuranosyl)-2-thiouracil may confer distinct hydrogen-bonding interactions but lower resistance to hydrolysis.

- HEPT Derivatives (): Compounds like 1-[(alkyloxy)methyl]-6-(arylthio)-2-thiouracil feature alkyloxymethyl groups at N1 and arylthio substitutions at C4. These modifications enhance anti-HIV-1 activity by improving binding to reverse transcriptase .

Functional Analogues with Modified Thiouracil Scaffolds

- 2-Selenouracil (): Replacing sulfur with selenium at C2 alters photochemical and redox properties. 2-Selenouracil undergoes faster oxidation to selenone derivatives under oxidative stress compared to 2-thiouracil . However, its triplet-state lifetime is shorter (picoseconds vs.

- 5-Sulfonamide-2-thiouracil Derivatives (): Sulfonamide or thiosemicarbazone groups at C5 enhance antioxidant activity (IC50 = 7.55–14.00 µg/mL) by scavenging free radicals .

Metal Complexes

Ru(II)-2-Thiouracil Complexes ():

Complexes like trans-[Ru(2TU)(PPh3)2(bipy)]PF6 suppress liver cancer stem cells by inhibiting NF-κB and Akt/mTOR pathways. The Ru(II) center stabilizes the thiouracil ligand, enhancing cellular uptake and bioavailability compared to the free nucleoside .- Cu(II), Pd(II), and Au(III) Complexes (): Coordination through sulfur (S2) or nitrogen (N1/N3) atoms alters redox activity and DNA-binding affinity.

Key Comparative Data Table

Critical Analysis of Divergent Findings

- Oxidation Pathways: 2-Thiouracil forms stable disulfide bonds upon oxidation, whereas 2-selenouracil rapidly generates selenones, which may explain differences in redox-mediated toxicity .

- Triplet-State Behavior: Unlike 2-thiouracil, 2-selenouracil lacks multiple minima on the T1 hypersurface, leading to faster relaxation and reduced photodamage .

- Metal Coordination: While 2-thiouracil binds metals via S2 or N1/N3, its xylofuranosyl derivative’s sugar moiety may sterically hinder coordination, altering pharmacological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.